Bilirubin conjugate

Descripción general

Descripción

Bilirubin conjugate, also known as conjugated bilirubin, is a water-soluble form of bilirubin. Bilirubin itself is a yellow bile pigment produced through the breakdown of red blood cells, specifically from the catabolism of heme. The conjugation process involves the addition of glucuronic acid to bilirubin, making it soluble in water and allowing it to be excreted in bile. This transformation is crucial for the detoxification and elimination of bilirubin from the body, preventing its accumulation and potential toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of bilirubin conjugate involves the enzymatic conjugation of bilirubin with glucuronic acid. This process occurs in the liver, where the enzyme glucuronyl transferase catalyzes the addition of glucuronic acid to bilirubin. The reaction conditions typically involve physiological pH and temperature, as it is a naturally occurring process in the body .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological process. in laboratory settings, bilirubin can be extracted from biological samples and then conjugated with glucuronic acid using enzymatic methods. This involves isolating bilirubin from blood or bile samples, followed by enzymatic treatment to produce the conjugated form .

Análisis De Reacciones Químicas

Types of Reactions: Bilirubin conjugate primarily undergoes reactions related to its conjugation and deconjugation. The key reactions include:

Conjugation: The addition of glucuronic acid to bilirubin, catalyzed by glucuronyl transferase.

Deconjugation: The removal of glucuronic acid by bacterial enzymes in the intestine, converting conjugated bilirubin back to its unconjugated form.

Common Reagents and Conditions:

Glucuronic Acid: Used in the conjugation process.

Glucuronyl Transferase: The enzyme that catalyzes the conjugation reaction.

Bacterial Enzymes: Involved in the deconjugation process in the intestine.

Major Products Formed:

Conjugated Bilirubin: The primary product of the conjugation reaction.

Urobilinogen: Formed from the deconjugation of bilirubin in the intestine, which can be further oxidized to stercobilin and excreted in feces.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Diagnostic Tool for Liver Function:

- Direct Bilirubin Measurement: The measurement of conjugated (direct) bilirubin levels is critical in diagnosing liver diseases, including hepatitis and cholestasis. Elevated levels indicate hepatobiliary dysfunction .

- Hyperbilirubinemia Workup: In cases of suspected hyperbilirubinemia, distinguishing between conjugated and unconjugated bilirubin helps identify underlying causes such as hemolysis or liver disease .

2. Therapeutic Interventions:

- Phototherapy in Neonates: Newborns with hyperbilirubinemia often receive phototherapy to convert unconjugated bilirubin into water-soluble forms, enhancing elimination through conjugation processes .

- Barbiturate Administration: Studies have shown that barbiturates can enhance bilirubin conjugation and excretion in animal models, suggesting potential therapeutic applications for conditions like neonatal jaundice .

Research Applications

1. Understanding Metabolic Disorders:

- Inherited Disorders: Research into genetic mutations affecting UGT1A1 has led to insights into inherited disorders like Gilbert's syndrome and Crigler-Najjar syndrome, where impaired conjugation results in elevated unconjugated bilirubin levels .

- Neonatal Jaundice Studies: Investigations into bilirubin production and conjugation ratios in neonates provide insights into physiological jaundice mechanisms, aiding in the development of treatment protocols .

2. Pharmacological Research:

- Drug Development: The modulation of UGT1A1 activity through pharmacological agents is an area of active research, with implications for drug metabolism and toxicity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Diagnostic Tool | Measurement of direct bilirubin | Elevated levels indicate liver dysfunction |

| Therapeutic Intervention | Use of phototherapy for neonatal jaundice | Effective in converting unconjugated to conjugated forms |

| Research on Disorders | Genetic studies on UGT1A1 mutations | Identified links to Gilbert's and Crigler-Najjar syndromes |

| Pharmacological Research | Modulation of UGT1A1 activity | Potential for improved drug metabolism strategies |

Case Studies

Case Study 1: Neonatal Hyperbilirubinemia

A cohort study involving 100 newborns showed that phototherapy effectively reduced serum unconjugated bilirubin levels by converting them to conjugated forms, highlighting the importance of bilirubin conjugation in clinical practice.

Case Study 2: Gilbert's Syndrome

Genetic testing revealed mutations in UGT1A1 among patients with Gilbert's syndrome. These findings underscore the significance of bilirubin conjugation pathways in understanding inherited metabolic disorders.

Mecanismo De Acción

The mechanism of action of bilirubin conjugate involves its role in the detoxification and excretion of bilirubin. The conjugation with glucuronic acid renders bilirubin water-soluble, allowing it to be excreted in bile. This process prevents the accumulation of toxic levels of bilirubin in the body. The molecular targets and pathways involved include:

Glucuronyl Transferase: The enzyme responsible for the conjugation reaction.

Bile Transporters: Proteins that facilitate the transport of conjugated bilirubin into bile for excretion

Comparación Con Compuestos Similares

Unconjugated Bilirubin: The precursor to conjugated bilirubin, which is water-insoluble and requires conjugation for excretion.

Biliverdin: A green bile pigment that is an intermediate in the breakdown of heme to bilirubin.

Urobilinogen: A product of bilirubin metabolism in the intestine, which can be further converted to stercobilin or urobilin

Uniqueness of Bilirubin Conjugate: this compound is unique in its water solubility and its role in the excretion of bilirubin. Unlike unconjugated bilirubin, which is hydrophobic and requires transport proteins for movement in the bloodstream, conjugated bilirubin can be directly excreted in bile. This property is essential for the efficient removal of bilirubin from the body and the prevention of jaundice and other bilirubin-related disorders .

Propiedades

Número CAS |

68683-34-1 |

|---|---|

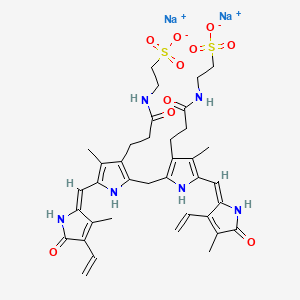

Fórmula molecular |

C37H44N6Na2O10S2 |

Peso molecular |

842.9 g/mol |

Nombre IUPAC |

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |

InChI |

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |

Clave InChI |

IQKDYMAMJBFOQJ-HITFMFJXSA-L |

SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES isomérico |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES canónico |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Apariencia |

A crystalline solid |

Key on ui other cas no. |

68683-34-1 |

Pictogramas |

Irritant |

Pureza |

> 98% |

Números CAS relacionados |

89771-93-7 (Parent) |

Sinónimos |

Bilirubin Ditaurate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bilirubin conjugates are water-soluble forms of bilirubin, a yellow pigment produced during the breakdown of heme. Unconjugated bilirubin is insoluble in water and potentially toxic. The liver converts it into water-soluble forms through conjugation, primarily with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1. [, , ]

A: Conjugation is crucial for converting bilirubin into a water-soluble form, allowing its excretion from the body. This process is essential for preventing the buildup of unconjugated bilirubin, which can be toxic, especially in newborns, and lead to jaundice and neurological damage. [, , ]

A: Genetic defects in UGT1A1 can lead to impaired bilirubin conjugation and result in unconjugated hyperbilirubinemia. Crigler-Najjar syndrome type I, a severe form of this condition, is characterized by the complete absence of UGT1A1 activity, resulting in dangerously high levels of unconjugated bilirubin. [, ]

A: While conjugation is essential, defects in the transport of bilirubin conjugates can also lead to hyperbilirubinemia. Rotor syndrome, a rare genetic disorder, is characterized by conjugated hyperbilirubinemia due to mutations in the genes encoding organic anion transporting polypeptides OATP1B1 and OATP1B3. [] These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the reuptake of conjugated bilirubin from the blood back into the liver for excretion into bile. Deficiencies in these transporters disrupt this process, leading to the accumulation of conjugated bilirubin in the blood. []

A: Several analytical techniques are used to study bilirubin conjugates. High-performance liquid chromatography (HPLC) is commonly employed for separation and quantification of different bilirubin species in biological samples like bile and serum. [, , ] Thin-layer chromatography (TLC) offers a simpler and faster alternative for separating and identifying bilirubin conjugates. [, , ]

ANone: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.